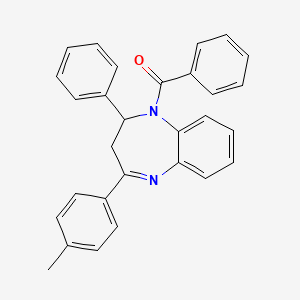![molecular formula C27H27F3N4O4S B11648497 (6Z)-6-(3-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648497.png)
(6Z)-6-(3-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, an ethoxyphenyl group, and a thiadiazolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under specific conditions.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Ethoxyphenyl Group: This can be done through etherification reactions using ethoxyphenol derivatives.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired thiadiazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
化学反应分析
Types of Reactions
(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
科学研究应用
(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
相似化合物的比较
(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as:
Thiadiazolopyrimidines: Compounds with similar core structures but different substituents.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which imparts unique chemical properties.
Phenoxyethoxy Compounds: Compounds with phenoxyethoxy groups, which influence their biological activities.
The uniqueness of (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
属性
分子式 |
C27H27F3N4O4S |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
(6Z)-6-[[3-ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H27F3N4O4S/c1-5-36-22-14-17(13-19-23(31)34-26(32-24(19)35)39-25(33-34)27(28,29)30)7-9-20(22)37-10-11-38-21-12-16(4)6-8-18(21)15(2)3/h6-9,12-15,31H,5,10-11H2,1-4H3/b19-13-,31-23? |
InChI 键 |
QDYXWYRJHIGKTR-UCLXRCSYSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=C(C=CC(=C4)C)C(C)C |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=C(C=CC(=C4)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648417.png)
![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11648420.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11648430.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL](/img/structure/B11648440.png)


![methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate](/img/structure/B11648464.png)
![N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B11648465.png)
![Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B11648469.png)
![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11648470.png)
![2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11648482.png)
![5-(4-Chlorophenyl)-2-[({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11648491.png)
![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11648494.png)
![N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide](/img/structure/B11648502.png)
